2,4-Difluorobenzylamine
Overview
Description
2,4-Difluorobenzylamine is an organic compound with the molecular formula C7H7F2N. It is a clear, colorless to light yellow liquid with a density of 1.204 g/mL at 25°C . This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-fluorobenzylamine, has been reported to interact with trypsin-1 in humans .
Mode of Action
It’s known that benzylamines like 2,4-difluorobenzylamine can act as building blocks in the synthesis of various bioactive compounds .
Biochemical Pathways
It has been used in the synthesis of βala–aib (n -fluoroarylmethyl), a nonpolar nucleobase dipeptide via ugi four-component condensation reaction . This suggests that it may play a role in peptide synthesis pathways.
Result of Action
It’s known to be used in the synthesis of βala–aib (n -fluoroarylmethyl), a nonpolar nucleobase dipeptide . This suggests that it may contribute to the formation of complex bioactive compounds.
Action Environment
It’s known to be sensitive to air . Therefore, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2,4-Difluorobenzylamine involves the reduction of 2,4-difluorobenzonitrile. This can be achieved using hydrogen and a catalyst such as Raney nickel . Another method involves the use of nitrile oxidoreductase to reduce 2,4-difluorobenzonitrile . The reaction conditions typically include temperatures ranging from 60-80°C and pressures around 10 kg/cm² .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The use of nitrile oxidoreductase is also gaining traction due to its environmentally friendly nature and higher conversion rates .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluorobenzylamine undergoes various chemical reactions, including:
Reduction: The reduction of 2,4-difluorobenzonitrile to this compound.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Hydrogenation: Using hydrogen gas and catalysts like Raney nickel or ruthenium.
Nucleophilic Substitution: Using reagents such as sodium hydride or potassium tert-butoxide.
Major Products:
Scientific Research Applications
2,4-Difluorobenzylamine has several applications in scientific research:
Comparison with Similar Compounds
- 4-Fluorobenzylamine
- 3,4-Difluorobenzylamine
- 2,6-Difluorobenzylamine
- 4-(Trifluoromethyl)benzylamine
- 2,4-Dichlorobenzylamine
Comparison: 2,4-Difluorobenzylamine is unique due to the presence of two fluorine atoms at the 2 and 4 positions on the benzene ring. This fluorination pattern can significantly influence the compound’s reactivity and the properties of the final products synthesized from it . Compared to its analogs, this compound often provides enhanced stability and biological activity in pharmaceutical applications .
Properties
IUPAC Name |
(2,4-difluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZZDVQGBKTLHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40222547 | |
Record name | 2,4-Difluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40222547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72235-52-0 | |
Record name | 2,4-Difluorobenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72235-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluorobenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072235520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Difluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40222547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIFLUOROBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B7TQJ9CFS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-difluorobenzylamine in the synthesis of dolutegravir sodium?
A1: this compound serves as a crucial reagent in the final stages of dolutegravir sodium synthesis []. It reacts with a carboxylic acid or ester precursor to form an amide bond, which is a key structural feature of the dolutegravir molecule. This amide formation step contributes significantly to building the final structure of the active pharmaceutical ingredient.
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